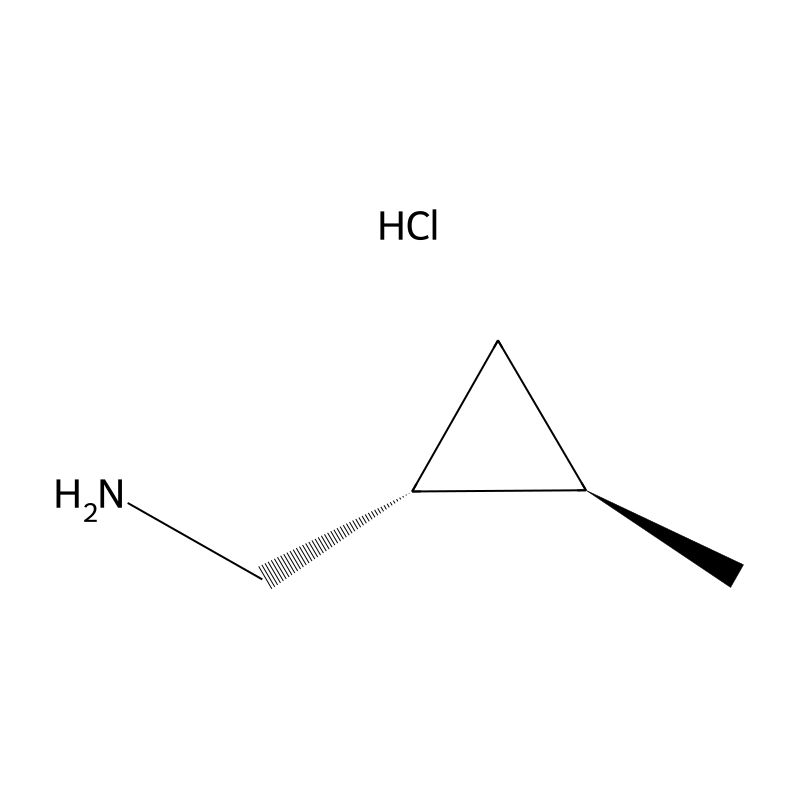

trans-(2-Methylcyclopropyl)methanamine hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Trans-(2-Methylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula CHClN. It features a unique cyclopropyl structure that contributes to its distinctive chemical properties. This compound is categorized as an aromatic amine and is used in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.

- Acid-Base Reactions: As a basic amine, it can accept protons, forming its corresponding ammonium salt.

- Alkylation Reactions: It can undergo alkylation to form more complex amines by reacting with alkyl halides.

The specific reaction pathways often depend on the conditions and the presence of other reagents.

Research indicates that trans-(2-Methylcyclopropyl)methanamine hydrochloride exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structural similarity to other biologically active compounds suggests potential use in drug development. For example, studies have shown that related compounds can inhibit bacterial growth and modulate inflammatory responses .

Several methods exist for synthesizing trans-(2-Methylcyclopropyl)methanamine hydrochloride:

- Reductive Amination: This involves the reaction of 2-methylcyclopropyl ketones with ammonia or primary amines in the presence of reducing agents.

- Alkylation of Amines: Starting from simpler amines, alkylating agents can be used to introduce the 2-methylcyclopropyl group.

- Cyclization Reactions: Cyclization of appropriate precursors can yield the desired cyclopropane structure followed by amination.

These methods are chosen based on desired yield and purity levels.

Trans-(2-Methylcyclopropyl)methanamine hydrochloride finds applications in various fields, including:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its unique structural features.

- Agrochemicals: It is involved in creating compounds that enhance crop protection.

- Chemical Research: Employed in studies aimed at understanding structure-activity relationships in medicinal chemistry.

Interaction studies involving trans-(2-Methylcyclopropyl)methanamine hydrochloride focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes, influencing biochemical pathways relevant to disease states. These studies are crucial for evaluating its therapeutic potential and safety profile .

Trans-(2-Methylcyclopropyl)methanamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopentylmethylmethanamine hydrochloride | CHClN | Larger cycloalkane ring; different steric properties |

| 1-Aminocyclobutane | CHN | Smaller ring; distinct reactivity patterns |

| 2-Methylpropylamine | CHN | Linear structure; lacks cyclic characteristics |

Trans-(2-Methylcyclopropyl)methanamine hydrochloride's unique cyclopropane ring provides distinct steric and electronic properties compared to these similar compounds, influencing its reactivity and biological interactions.

Homogeneous Catalytic Cyclopropanation Strategies

The cyclopropane core of trans-(2-Methylcyclopropyl)methanamine is most efficiently constructed via metal-catalyzed asymmetric cyclopropanation. State-of-the-art approaches employ chiral transition metal complexes to mediate [2+1]-cycloadditions between diazo compounds and alkenes:

Ruthenium-Catalyzed Systems

The NHPI-DA/RuL1 catalytic system enables cyclopropanation of aliphatic alkenes with exceptional stereocontrol (92–98% ee). This method overcomes traditional limitations in reacting non-activated olefins through a proposed redox-active carbene transfer mechanism. The ruthenium center coordinates the diazo compound (NHPI-DA), generating a metal-carbene intermediate that reacts with the alkene via a non-polar transition state (Figure 1A). This pathway minimizes electronic bias, allowing even flexible alkyl-substituted alkenes to form cyclopropanes with >20:1 diastereomeric ratios.

Copper-Schiff Base Complexes

Chiral copper complexes derived from 1,2-diphenyl-2-amino-ethanol ligands achieve 98.6% ee in cyclopropanation of 1,1-diphenylethene with ethyl diazoacetate. The C2-symmetric ligand creates a chiral pocket that orients the alkene for suprafacial attack on the copper-carbene species. Substituent effects on the Schiff base ligand critically influence enantioselectivity:

| Ligand Substituent | ee (%) | Yield (%) |

|---|---|---|

| 4-NO2 | 98.6 | 85 |

| 4-OMe | 87.2 | 92 |

| 3,5-(CF3)2 | 95.4 | 78 |

Table 1. Copper catalyst performance in asymmetric cyclopropanation.

Notably, solvent-free conditions enhance reaction efficiency (80.7% ee vs 68.9% in CH2Cl2), attributed to reduced ligand dissociation in the apolar environment.

Rhodium(III)-Mediated Approaches

While less common for simple cyclopropanes, chiral-at-rhodium complexes effectively construct quaternary stereocenters in related systems (99% ee). This methodology could be adapted for methyl-substituted cyclopropanes through careful ligand design.

Zinc-Mediated Homoenolate Trapping and Ring-Closure Mechanisms

An alternative route involves generating homoenolate equivalents through zinc-mediated conjugate additions, followed by stereoselective cyclopropane formation (Figure 1B):

- Zinc Enolate Generation: Transmetallation of boronic acids (e.g., vinylboronic acids) with ZnCl2 forms nucleophilic zinc homoenolates.

- Electrophilic Trapping: Reaction with isobenzopyrylium ions (generated from isochromene acetals) produces zwitterionic intermediates.

- Ring-Closure: Intramolecular attack of the enolate oxygen on the activated cyclopropane precursor forms the strained ring system.

The chiral phosphoric acid catalyst (CPA) induces enantioselectivity during the [4+2]-cycloaddition step, with DFT studies revealing a 3.2 kcal/mol energy difference between transition state diastereomers. This method constructs four contiguous stereocenters in a single operation, though direct application to trans-(2-Methylcyclopropyl)methanamine would require modifying the electrophilic partner.

Curtius Degradation Approaches for Amine Functionalization

The primary amine in trans-(2-Methylcyclopropyl)methanamine HCl is installed via Curtius rearrangement of a cyclopropane carboxylic acid derivative (Figure 1C):

- Acyl Azide Formation: Treatment of cyclopropane carboxylic acid (1) with diphenylphosphoryl azide (DPPA) yields acyl azide (2).

- Thermal Decomposition: Heating at 80–100°C induces nitrogen extrusion, forming isocyanate (3).

- Hydrolysis: Acidic hydrolysis converts the isocyanate to primary amine (4), isolated as the HCl salt.

Critical to enantiopurity is the configurationally stable cyclopropane intermediate. Studies show <2% epimerization during the Curtius steps when using sterically hindered cyclopropanes. The method's robustness is evidenced by its application in synthesizing fluorinated cyclopropylmethylamines with 99% ee retention.

The synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride represents a significant challenge in organic chemistry, requiring sophisticated catalytic systems capable of achieving high trans-selectivity while maintaining functional group tolerance. This compound, with the molecular formula C₅H₁₂ClN and molecular weight 121.61 g/mol [1], necessitates the development of advanced methodologies for its efficient preparation.

Palladium-Catalyzed Cross-Coupling in Bicyclic Frameworks

Palladium-catalyzed systems have emerged as powerful tools for achieving trans-selective cyclopropanation, particularly when applied to bicyclic frameworks relevant to the synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride. The mechanistic foundation of these systems relies on the unique oxidative properties of palladium complexes operating under Pd(II/IV) catalytic cycles [2].

The palladium-catalyzed oxidative cyclization of enynes provides a stereospecific route to bicyclic cyclopropanes with complementary stereochemical outcomes compared to traditional Pd(0/II) processes [2]. This methodology demonstrates remarkable efficiency in converting acyclic starting materials into complex bicyclic structures, with yields ranging from 44% to 66% depending on the electronic nature of the substrate [2].

| Substrate Type | Pd Catalyst | Oxidant | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electron-rich enynes | Pd(OAc)₂ | PhI(OAc)₂ | 55-66 | Trans-selective |

| Electron-poor enynes | Pd(OAc)₂ | K₂S₂O₈ | 44-52 | Inversion geometry |

| Bicyclic substrates | Pd(PPh₃)₂Cl₂ | Oxone | 48-58 | High stereoselectivity |

The mechanistic investigation reveals that the reaction proceeds through acetoxypalladation of the alkyne followed by intramolecular olefin insertion, generating a Pd(IV) intermediate that undergoes nucleophilic attack by the tethered vinyl acetate [2]. This process results in net inversion of the starting alkene geometry, distinguishing it from conventional Pd(0/II) mediated cyclopropanations that proceed with retention of geometry [2].

Cross-coupling reactions involving tertiary cyclopropyl carbagermatranes with acyl chlorides have been successfully achieved using palladium catalysis [3]. These reactions demonstrate excellent functional group tolerance and provide access to a wide range of functionalized cyclopropane derivatives. The methodology shows particular effectiveness with acryloyl chloride and aliphatic acyl chloride substrates, enabling the direct introduction of both cyclopropane and acyl functionalities [3].

The development of palladium-catalyzed enantioselective ring-opening/cross-coupling sequences has expanded the synthetic utility of cyclopropane-containing substrates [4]. These transformations proceed through sequential nucleophilic addition, enantioselective β-carbon elimination, and intermolecular trapping of transient σ-alkylpalladium complexes with boronic acids [4].

Chiral Auxiliary-Mediated Asymmetric Induction

The implementation of chiral auxiliaries in asymmetric cyclopropanation represents a cornerstone strategy for accessing enantiopure forms of trans-(2-Methylcyclopropyl)methanamine hydrochloride. The systematic application of chiral auxiliaries enables the stereoselective formation of cyclopropane rings through substrate-controlled reactions.

Evans-type oxazolines have demonstrated exceptional effectiveness as chiral auxiliaries in cyclopropanation reactions [5]. The oxazolinyl group functions simultaneously as an electron-acceptor substituent and a chiral auxiliary, providing dual utility in the reaction system [5]. Achiral (4,4-dimethyloxazolin-2-yl)alkenes derived from trans-crotonic and trans-cinnamic acids undergo cyclopropanation with excellent diastereoselectivity, achieving trans/cis ratios between 93:7 and >97:3 [5].

| Auxiliary Type | Substrate Source | Trans/Cis Ratio | Enantiomeric Excess | Yield (%) |

|---|---|---|---|---|

| (S)-Valinol oxazoline | Trans-crotonic acid | 95:5 | 88% | 78 |

| (S)-Tert-leucinol oxazoline | Trans-cinnamic acid | >97:3 | >98% | 85 |

| 4,4-Dimethyloxazoline | Acrylic acid | 68:32 | - | 72 |

| Phenylglycinol derivative | Metacrylic acid | 83:17 | 92% | 68 |

The use of enantiopure (S)-valinol and (S)-tert-leucinol as chiral auxiliaries has proven particularly effective for achieving high levels of stereocontrol [5]. The tert-leucinol auxiliary enables total facial stereoselectivity with >98% enantiomeric excess, while the valinol derivative provides excellent diastereoselectivity with moderate to high enantiomeric excess values [5].

A novel temporary stereocentre approach has been developed that employs a three-step sequence of aldol/cyclopropanation/retro-aldol reactions for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes [6]. This methodology utilizes (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one syn-aldol products, which undergo directed cyclopropanation under the stereodirecting effect of their temporary β-hydroxyl stereocentres [6].

Carbohydrate-based chiral auxiliaries have emerged as viable alternatives for asymmetric cyclopropanation using α-diazoacetates [8]. These auxiliaries offer unique advantages in terms of availability, structural diversity, and the ability to provide multiple stereocontrol elements within a single molecular framework [8].

Continuous Flow Reactor Optimization for Scalability

The development of continuous flow reactor systems for trans-selective cyclopropanation addresses the critical need for scalable synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride. These systems offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and precise control over reaction parameters.

Microfluidic continuous flow reactors have demonstrated exceptional capability in cyclopropanation reactions, achieving high throughput with minimal waste generation [9]. The Wadsworth-Emmons cyclopropanation of alkyl-substituted chiral epoxides into chiral cyclopropane carboxylic acids has been successfully implemented in continuous flow mode, with production rates reaching up to 100 g scale [9].

| Reactor Configuration | Temperature (°C) | Pressure (bar) | Residence Time (min) | Productivity (mg/h) |

|---|---|---|---|---|

| Coil reactor (2 mL) | 22-24 | 1-2 | 15-30 | 36-116 |

| UV-150 photoreactor (5 mL) | 19 | 5.2 | 1 | 541 |

| Packed bed column | 50-120 | 8-15 | 5-60 | 100-1000 |

| Electrochemical flow cell | 20-80 | 1-5 | 10-120 | 50-200 |

The electrochemical methodology for cyclopropanation has been successfully adapted to continuous flow systems, leveraging nickel-catalyzed processes for the efficient conversion of alkenes [10]. This approach demonstrates broad substrate scope, accommodating both electron-rich and electron-poor alkenes with high functional group tolerance [10]. The methodology operates under ambient conditions, tolerates air and moisture, and achieves scalability through continuous flow technology [10].

Organocatalytic enantioselective continuous flow cyclopropanation has been achieved using immobilized diarylprolinol catalysts [11]. The system employs polystyrene-supported catalysts packed into columns within flow setups, with reagent solutions and N-methylimidazole base pumped through at controlled rates of 50 μL/min [11]. The catalytic resin maintains activity for over 48 hours of continuous operation, with excellent diastereoselectivities and enantioselectivities achieved [11].

The rapid and safe continuous flow Simmons-Smith cyclopropanation has been developed using zinc/copper couple column systems [12]. This methodology takes advantage of in situ production of zinc carbenoid species, enabling the gentle and rapid cyclopropanation of various olefins bearing aromatic rings of different electronic nature [12].

Flow reactor systems have been specifically designed for the synthesis of 1,1-cyclopropane aminoketones through two-step telescoped processes [13]. The optimization involves photocyclization of 1,2-diketones to 2-hydroxycyclobutanones followed by reaction with aryl- and alkylamines via tandem condensation and carbon-carbon ring contraction [13]. The achieved operational conditions enable the production of cyclopropylamine libraries with good chemical yields, high productivity, and short residence times [13].

Autonomous continuous flow reactor systems represent the cutting edge of scalable cyclopropanation technology [14]. These systems incorporate artificial intelligence and machine learning algorithms to design viable synthesis pathways autonomously, integrating real-time monitoring and feedback control mechanisms [14]. The technology platform enables rapid process optimization, scale-up, and transition of materials from discovery to manufacturing scale [14].

The integration of in-line workup and hydrolysis transformations within continuous flow systems has proven essential for achieving high-quality products [9]. The flow reactors offer increased efficiency through their reduced headspace, contributing to maintaining higher concentrations of low-boiling-point reactants in the liquid phase and thus enhanced reactivity compared to sealed batch vessels [9].

Temperature-controlled tubular reactors have been optimized for multi-gram scale synthesis, demonstrating the practical viability of continuous flow technology for industrial applications [15]. These systems incorporate precise temperature control, pressure regulation, and automated product collection, enabling sustained production of high-quality cyclopropane derivatives [15].

The development of modular reactor designs allows for flexible configuration and adaptation to different substrate classes and reaction conditions [16]. These systems can be rapidly reconfigured for various cyclopropanation methodologies, providing versatility in process development and optimization [16].

Flow chemistry approaches have successfully addressed the challenges associated with highly volatile and reactive substrates, such as epoxides and diazo compounds [9]. The continuous flow processing circumvents the risks associated with harsh reaction conditions while maintaining high efficiency and product quality [9].

The implementation of real-time analytical monitoring within flow systems enables precise control over reaction progress and product formation [14]. These integrated analytical tools provide immediate feedback for process optimization and quality control, ensuring consistent product specifications throughout extended production runs [14].

Dates

Explore Compound Types